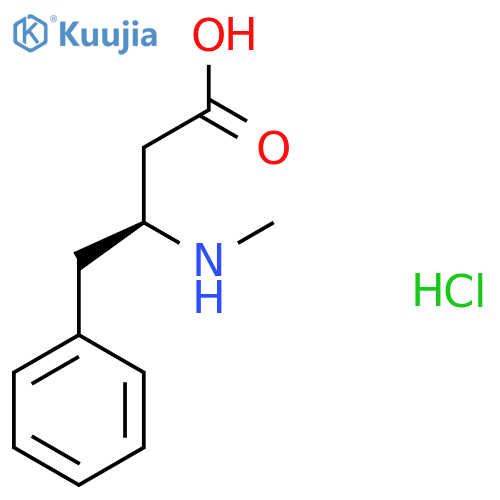Cas no 2742623-21-6 ((3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride)

2742623-21-6 structure
商品名:(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2742623-21-6
- EN300-36600510
- (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride
-
- インチ: 1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1
- InChIKey: LQJRBVUZUZRURL-PPHPATTJSA-N
- ほほえんだ: Cl.OC(C[C@H](CC1C=CC=CC=1)NC)=O
計算された属性
- せいみつぶんしりょう: 229.0869564g/mol
- どういたいしつりょう: 229.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36600510-0.1g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 0.1g |
$337.0 | 2025-03-18 | |
| Enamine | EN300-36600510-5.0g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 5.0g |
$2816.0 | 2025-03-18 | |
| Aaron | AR028RX4-2.5g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
| 1PlusChem | 1P028ROS-100mg |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 100mg |
$479.00 | 2024-05-07 | |
| Enamine | EN300-36600510-2.5g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 | |
| Enamine | EN300-36600510-0.5g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 0.5g |
$758.0 | 2025-03-18 | |
| Enamine | EN300-36600510-1.0g |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride |
2742623-21-6 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
| Aaron | AR028RX4-500mg |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
| 1PlusChem | 1P028ROS-1g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 1g |
$1262.00 | 2024-05-07 | |
| 1PlusChem | 1P028ROS-5g |
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride |
2742623-21-6 | 95% | 5g |
$3543.00 | 2024-05-07 |
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
2742623-21-6 ((3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride) 関連製品
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
